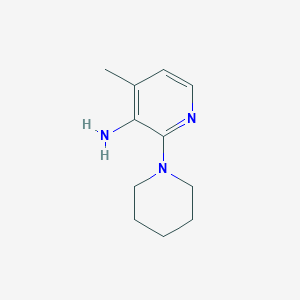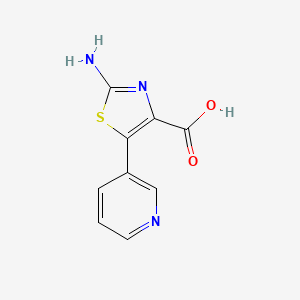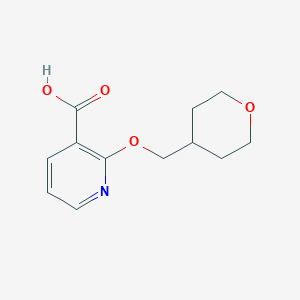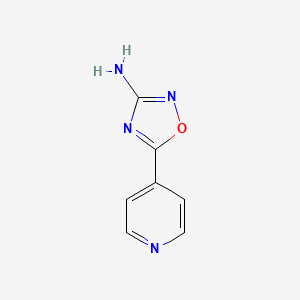![molecular formula C13H10F3NO2 B1386538 (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol CAS No. 1086376-57-9](/img/structure/B1386538.png)
(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Overview
Description
“(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is an organic compound with a molecular weight of 269.22 . It is a solid at room temperature and is stored in a dry, sealed environment . This compound belongs to the class of organic compounds known as 4-benzylpiperidines .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol”, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is characterized by the presence of a fluorine atom and a pyridine in its structure . The unique physicochemical properties of this class of compounds are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
“(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is a solid at room temperature . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs . This group can enhance the biological activity and metabolic stability of pharmaceuticals. The compound , with its trifluoromethyl group, could be a precursor or an intermediate in synthesizing new drug molecules with potential therapeutic applications.
Antibacterial Agents
Compounds with a pyridinyl group, such as our subject compound, have shown promise in the development of antibacterial agents . Its structural framework could be utilized to synthesize novel derivatives with potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli.
Anticancer Research
The presence of a trifluoromethyl group and a pyridinyl moiety suggests that this compound could be modified to create kinase inhibitors . These inhibitors are valuable in cancer treatment as they can interfere with the signaling pathways that promote tumor growth and proliferation.
Analgesic Formulations
The structural analogs of this compound have been explored for their analgesic potential . By modifying the core structure, researchers can develop new pain-relief medications with improved efficacy and reduced side effects.
Fungicidal Compounds
In agricultural research, the trifluoromethyl group has been incorporated into compounds to enhance fungicidal activity . The compound could serve as a scaffold for designing new fungicides with optimized activity against various plant pathogens.
Future Directions
The future directions of “(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” and its derivatives are promising. They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
[4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)11-2-1-7-17-12(11)19-10-5-3-9(8-18)4-6-10/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFJRVCNNKYISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



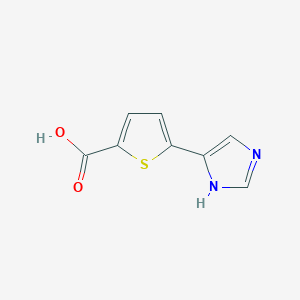
![{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine](/img/structure/B1386458.png)
![N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine](/img/structure/B1386459.png)
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)
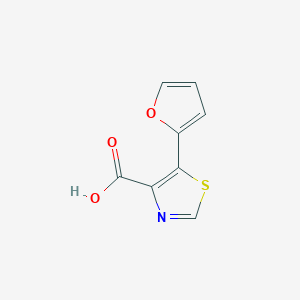
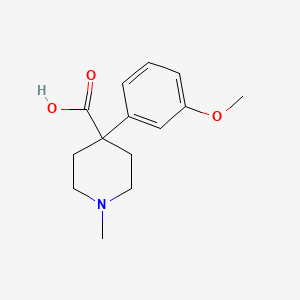
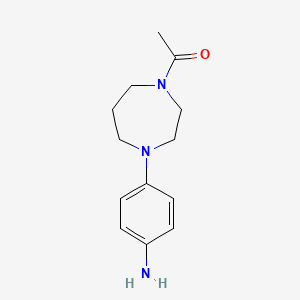
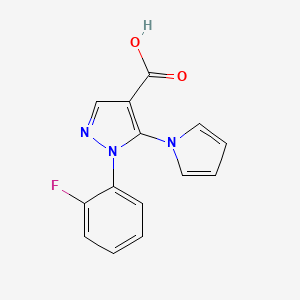
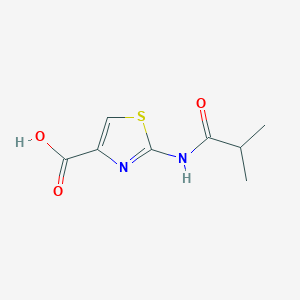
![5-(2-furyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1386473.png)
